N1-(3-chloro-4-methylphenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide
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Description
N1-(3-chloro-4-methylphenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H24ClFN4O2 and its molecular weight is 418.9. The purity is usually 95%.
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Scientific Research Applications
Dopamine and Serotonin Antagonism
- A study by Perregaard et al. (1992) synthesized a series of compounds, including those with a 1-piperazinyl substitution similar to N1-(3-chloro-4-methylphenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide. They found that these compounds showed potent dopamine D-2 and serotonin 5-HT2 receptor affinity, which could be relevant for treating certain neurological disorders (Perregaard et al., 1992).
Synthesis and Antimicrobial Activity
- Mishra and Chundawat (2019) reported on the synthesis of compounds including piperazine derivatives and their antimicrobial activity. This research could be relevant for developing new antimicrobial agents (Mishra & Chundawat, 2019).
PET Tracers in Neuropsychiatric Disorders
- A study by García et al. (2014) synthesized carboxamide derivatives with a piperazin-1-yl structure. These derivatives were evaluated as PET radioligands for quantifying 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).
Antitumor Activity
- A 2016 study by Ding et al. investigated 1,2,4-triazole Schiff bases containing a piperazine group for their antitumor activity. These compounds showed inhibitory activity against tumor cells, suggesting potential applications in cancer therapy (Ding et al., 2016).
Motilin Receptor Agonist
- Westaway et al. (2009) discovered a small molecule motilin receptor agonist with a piperazin-1-yl structure. This compound showed promising pharmacokinetic profiles and potential for gastrointestinal transit disorders (Westaway et al., 2009).
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFN4O2/c1-15-2-5-17(14-19(15)22)25-21(29)20(28)24-8-9-26-10-12-27(13-11-26)18-6-3-16(23)4-7-18/h2-7,14H,8-13H2,1H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKLDEUJDWZBOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.